Enhanced Lipophilicity (XLogP3) for Improved Membrane Permeability Predictions
Computational analysis reveals that 1-Methyl-3-(m-tolyl)urea (XLogP3 = 1.7) is significantly more lipophilic than its non-methylated analog, m-Tolylurea (LogP = 1.29) [1][2]. The N-methyl group increases the partition coefficient, which is a key descriptor for predicting passive membrane permeability and oral bioavailability [1][2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.7 (XLogP3) |
| Comparator Or Baseline | 1.29 (LogP for m-Tolylurea) |
| Quantified Difference | Δ = 0.41 LogP units |
| Conditions | Computed property using XLogP3 algorithm (PubChem) and vendor-reported LogP, respectively |
Why This Matters
Higher lipophilicity suggests 1-Methyl-3-(m-tolyl)urea may exhibit greater passive membrane permeability, making it a distinct candidate for cell-based assays and a more useful tool compound in medicinal chemistry campaigns.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 4227774, 1-Methyl-3-(M-tolyl)urea. View Source
- [2] Sielc. Product Information for Urea, (3-methylphenyl)-, CAS 63-99-0. View Source
